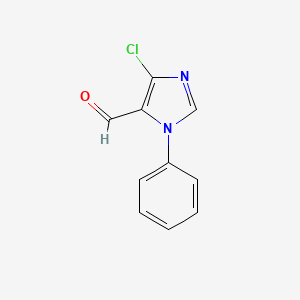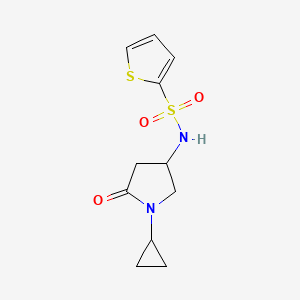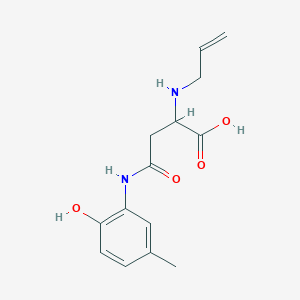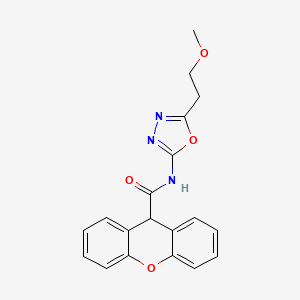
1-Phenyl-4-chloro-1h-imidazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Several synthetic routes exist for imidazole derivatives. For instance, Fang et al. reported a method to form disubstituted imidazoles by cyclizing amido-nitriles . Additionally, N-heterocyclic carbenes (NHCs) have been used as ligands and organocatalysts in imidazole synthesis . These methods contribute to the development of novel compounds.
Molecular Structure Analysis
The molecular formula of 1-Phenyl-4-chloro-1H-imidazole-5-carbaldehyde is C₉H₆ClN₂O . Its structure consists of an imidazole ring with a phenyl group and a chloro substituent. You can visualize the structure here .
Chemical Reactions Analysis
Imidazole derivatives exhibit diverse biological activities, including antibacterial, anti-inflammatory, antitumor, and antioxidant effects . Researchers have synthesized various imidazole-containing compounds and evaluated their properties . For example, Jain et al. synthesized 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole and assessed its antimicrobial activity .
Applications De Recherche Scientifique
Synthesis of Novel Compounds
1-Phenyl-4-chloro-1H-imidazole-5-carbaldehyde has been utilized in the synthesis of various novel compounds. For instance, it has been used in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, a process which involves microwave-assisted treatment under Sonogashira-type cross-coupling conditions (Palka et al., 2014). Additionally, its derivatives, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, have been synthesized and structurally characterized, indicating its role in the development of new pyrazole derivatives (Xu & Shi, 2011).
Role in Organic Chemistry
In organic chemistry, this compound is used as a precursor in various chemical reactions. For example, its role in Sonogashira-type reactions has been explored for the production of pyrazolo[4,3-c]pyridines (Vilkauskaitė, Šačkus, & Holzer, 2011). The compound has also been used in the reduction process to yield imidazol-5-ylmethanols, further expanding its utility in organic synthesis (Chornous et al., 2013).
Structural and Spectroscopic Studies
Significant research has been conducted on the structural and spectroscopic analysis of derivatives of 1-Phenyl-4-chloro-1H-imidazole-5-carbaldehyde. Studies involving X-ray diffraction and NMR spectroscopy have provided insights into the molecular structure and properties of these compounds (Trilleras et al., 2014).
Development of Heterocyclic Compounds
The compound is a key intermediate in the development of various heterocyclic compounds with potential biological activities. For instance, its use in synthesizing tricyclic heterocycles through intramolecular 1,3-dipolar cycloaddition reactions demonstrates its versatility in medicinal chemistry (Gaonkar & Rai, 2010).
Applications in Spectroscopic Characterization
The compound and its derivatives have been extensively studied using spectroscopic methods such as 13C CP-MAS NMR, providing valuable data for the structural characterization of tautomeric systems in imidazole derivatives (Burdzhiev et al., 2020).
Propriétés
IUPAC Name |
5-chloro-3-phenylimidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-9(6-14)13(7-12-10)8-4-2-1-3-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRVGFJNURHKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=C2C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-acetyl-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-3-yl}-4-methylbenzenecarboxamide](/img/structure/B2439475.png)


![2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-ethylphenyl)butanamide](/img/structure/B2439484.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(3-fluorophenyl)acetamide](/img/structure/B2439486.png)
![2-[(4-tert-butylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2439488.png)

![5-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2439490.png)
![4-{5-[(Dimethylamino)methylene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2439491.png)

![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2439493.png)
